

Commercial Availability and Technical Guide for Enantiomerically Pure (R)-Cyclohexylalanine

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Compound of Interest

Compound Name:	(R)-2-amino-3-cyclohexylpropanoic acid
Cat. No.:	B556057

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure (R)-cyclohexylalanine, also known as D-cyclohexylalanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized to introduce hydrophobicity and steric bulk in peptide-based therapeutics, enhancing their metabolic stability and biological activity. This document details commercially available forms, typical specifications, and the analytical methodologies crucial for quality assessment.

Commercial Availability and Suppliers

(R)-Cyclohexylalanine is commercially available from various chemical suppliers, typically in its unprotected form or with N-terminal protection, most commonly as the 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) derivative. These protected forms are essential for solid-phase peptide synthesis (SPPS).

Below is a summary of representative commercial suppliers and their product specifications. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Product Name	Alternate Names	CAS Number	Supplier Examples	Typical Purity	Notes
(R)-Cyclohexylalanine	D-Cyclohexylalanine; (2R)-2-Amino-3-cyclohexylpropanoic acid	58717-02-5	Various fine chemical suppliers	≥95% to ≥98%	The free amino acid.
Fmoc-(R)-cyclohexylalanine	Fmoc-D-Cha-OH; N-Fmoc-3-cyclohexyl-D-alanine	144701-25-7	Aaptec, Biosynth, BOC Sciences	≥98% to ≥99%	For use in Fmoc-based solid-phase peptide synthesis. [1]
Boc-(R)-cyclohexylalanine	Boc-D-Cha-OH; N-tert-Butoxycarbonyl-D-cyclohexylalanine	127095-92-5	BenchChem, Amatek Chemical	≥97% to ≥99%	For use in Boc-based solid-phase peptide synthesis. [2] [3]
Boc-(R)-cyclohexylalanine DCHA salt	Boc-D-Cha-OH·DCHA	198470-07-4	BenchChem	≥98%	Dicyclohexylammonium salt for improved stability and handling. [2]

Synthesis and Manufacturing

The most common industrial synthesis of enantiomerically pure (R)-cyclohexylalanine involves the catalytic hydrogenation of the aromatic ring of (R)-phenylalanine (D-phenylalanine).[\[2\]](#) This method retains the stereochemistry at the alpha-carbon, ensuring high enantiomeric purity of the final product.

Representative Experimental Protocol: Synthesis of (R)-Cyclohexylalanine

The following protocol is a representative example for the synthesis of (R)-cyclohexylalanine via hydrogenation of (R)-phenylalanine.

Materials:

- (R)-Phenylalanine
- Deionized water
- Isopropanol
- 37% Hydrochloric acid
- Platinum/Rhodium on activated carbon catalyst (e.g., 4% Pt, 1% Rh)
- 50% Sodium hydroxide solution
- Nitrogen gas
- Hydrogen gas

Procedure:

- A solution or suspension of (R)-phenylalanine (1 equivalent) is prepared in a mixture of deionized water and isopropanol.
- Hydrochloric acid (1.2 equivalents) is added to the mixture.
- The Pt/Rh on carbon catalyst (approximately 5 wt% of the (R)-phenylalanine) is added to the mixture.
- The reaction mixture is transferred to a high-pressure hydrogenation autoclave.
- The autoclave is purged with nitrogen gas three times, followed by two purges with hydrogen gas.

- The system is pressurized with hydrogen to 8-10 bar and heated to 50-60°C.
- The reaction is stirred for approximately 6-8 hours, or until hydrogen uptake ceases.
- After cooling and depressurization, the reaction mixture is filtered to remove the catalyst.
- The filtrate is concentrated under reduced pressure to remove the isopropanol.
- The pH of the remaining aqueous solution is adjusted to 5-6 with a 50% sodium hydroxide solution, causing the product to precipitate.
- The mixture is cooled to 0-10°C, and the solid product is collected by filtration.
- The product is washed with cold deionized water and dried under vacuum at 50-70°C.

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of (R)-cyclohexylalanine is critical for its application in drug development. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-cyclohexylalanine. This technique separates the (R)- and (S)-enantiomers, allowing for the quantification of the desired enantiomer and the detection of any unwanted (S)-cyclohexylalanine.

Representative Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chiral Stationary Phase (CSP): A polysaccharide-based or macrocyclic glycopeptide-based chiral column is typically used. For underivatized amino acids, a teicoplanin-based CSP can be effective.^[4]

- Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP. For polysaccharide-based columns, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is common.^[5] For macrocyclic glycopeptide-based columns, an aqueous-organic mobile phase, often with an acidic modifier like formic acid, is used.^[4]
- Flow Rate: Typically 0.5 - 1.5 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210-220 nm).
- Analysis: The enantiomeric excess (e.e.) is calculated by comparing the peak areas of the (R)- and (S)-enantiomers. A racemic standard is often used to confirm the peak identities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the chemical purity of (R)-cyclohexylalanine.

Representative ¹H NMR Data (in D₂O/NaOD):^[6]

- δ 3.3 ppm (triplet, 1H): Corresponds to the α-proton.
- δ 0.85-1.75 ppm (multiplets, 13H): A complex series of signals corresponding to the cyclohexyl ring protons and the β-protons.

The absence of signals corresponding to residual solvents or process-related impurities confirms the chemical purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of (R)-cyclohexylalanine. The expected molecular weight is 171.24 g/mol .

Applications in Drug Discovery and Development

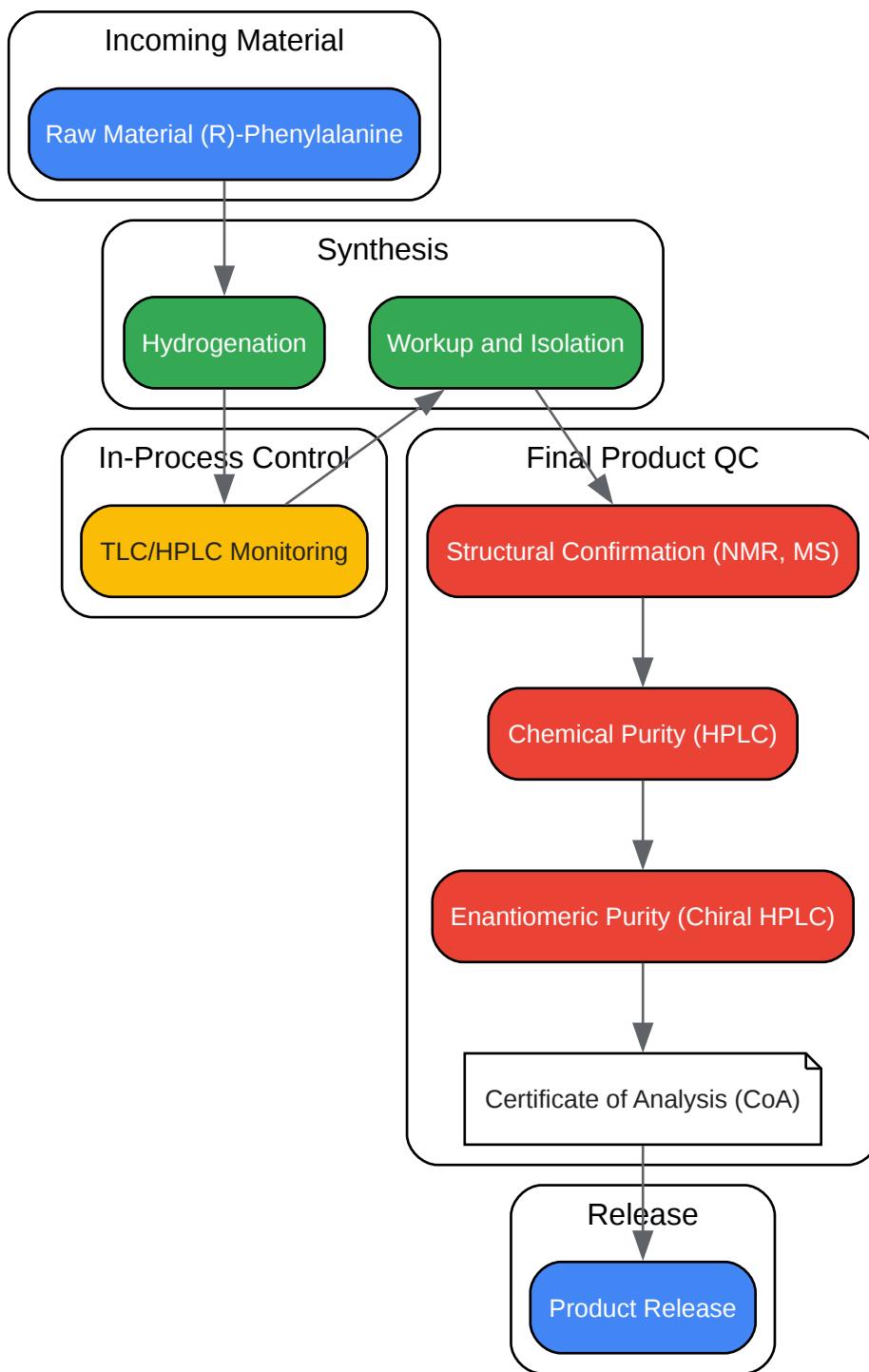
The incorporation of (R)-cyclohexylalanine into peptide sequences can significantly enhance their therapeutic potential. The bulky and hydrophobic cyclohexyl side chain can:

- Increase Metabolic Stability: The non-natural side chain can sterically hinder the approach of proteolytic enzymes, increasing the peptide's half-life *in vivo*.
- Enhance Receptor Binding: The hydrophobic nature of the cyclohexyl group can lead to improved interactions with hydrophobic pockets in target receptors, potentially increasing binding affinity and potency.^[7]
- Modulate Peptide Conformation: The steric bulk of the side chain can constrain the peptide backbone, favoring a specific conformation that may be optimal for receptor binding.

Visualized Workflows

Quality Control Workflow for (R)-Cyclohexylalanine

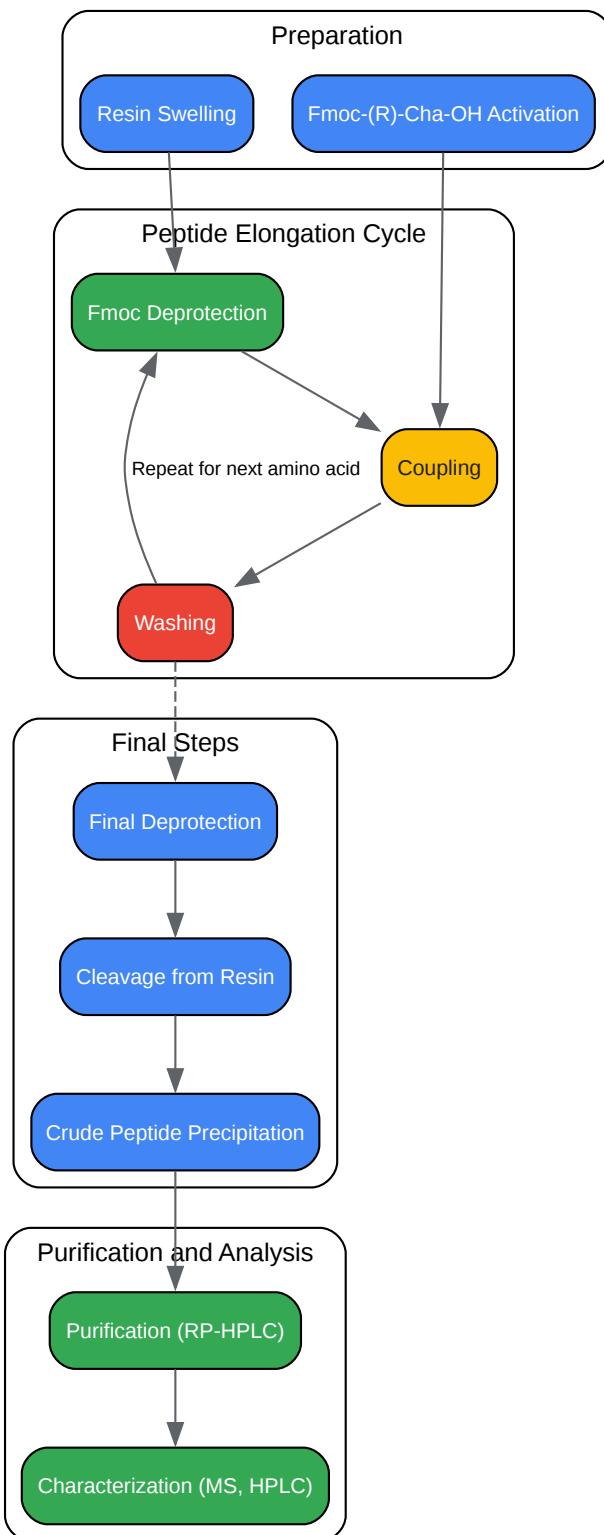
Quality Control Workflow for (R)-Cyclohexylalanine

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Caption: Quality Control Workflow for (R)-Cyclohexylalanine.

Use of (R)-Cyclohexylalanine in Solid-Phase Peptide Synthesis (SPPS)

SPPS Workflow with (R)-Cyclohexylalanine



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